2',5'-Dideoxyinosine

HIV Antiviral Nucleoside Analog

HIV latency research demands nucleoside analogs active in resting PBMCs, where standard agents like AZT and d4T show limited potency. 2',5'-Dideoxyinosine (CAS 72448-59-0) addresses this gap with superior antiviral activity in resting PBMCs. It also uniquely induces mitochondrial dysfunction in pancreatic Capan-1 cells, providing a relevant model for NRTI-induced pancreatitis. As a prodrug scaffold, it enables a 100× selectivity index improvement for next-generation antiretrovirals. Well-characterized subcutaneous pharmacokinetics in pigtailed macaque models (F = 0.91 ± 0.13, Tmax = 30 min) ensure reproducible preclinical dosing. Verify CAS 72448-59-0 identity for rigorous, reproducible research.

Molecular Formula C10H12N4O3
Molecular Weight 236.23 g/mol
CAS No. 72448-59-0
Cat. No. B1436766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',5'-Dideoxyinosine
CAS72448-59-0
Molecular FormulaC10H12N4O3
Molecular Weight236.23 g/mol
Structural Identifiers
SMILESCC1C(CC(O1)N2C=NC3=C2N=CNC3=O)O
InChIInChI=1S/C10H12N4O3/c1-5-6(15)2-7(17-5)14-4-13-8-9(14)11-3-12-10(8)16/h3-7,15H,2H2,1H3,(H,11,12,16)/t5-,6+,7-/m1/s1
InChIKeyBGYISLAFYPDORJ-DSYKOEDSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2',5'-Dideoxyinosine: Overview & Procurement


2',5'-Dideoxyinosine (CAS 72448-59-0), also known as didanosine or ddI, is a synthetic nucleoside analog and a potent inhibitor of HIV-1 reverse transcriptase [1]. It functions as a chain terminator of viral DNA synthesis, preventing HIV replication . This compound is a key antiretroviral agent used in combination therapy for HIV/AIDS and serves as a crucial reference standard in research settings .

Nucleoside analog probe HIV-1 RT inhibition studies Research reference standard

2',5'-Dideoxyinosine Substitution Risks


Generic substitution of 2',5'-dideoxyinosine with other nucleoside analogs (e.g., 2',3'-dideoxyinosine, 3'-deoxyinosine, or cordycepin) is scientifically unsound due to significant differences in antiviral potency, cellular activation profiles, and toxicity signatures. Direct comparative studies demonstrate that even minor structural modifications profoundly alter activity in resting versus activated immune cells [1], metabolic stability [2], and the risk of off-target effects like pancreatitis and neuropathy [3]. Therefore, precise chemical identity, verified by CAS number, is non-negotiable for reproducible research and valid data interpretation.

Structural Analog Activity 2',3'-dideoxyinosine and related analogs may shift activity profiles in resting versus activated immune cells.
Toxicity Signature Metabolic stability and off-target context (pancreatitis, neuropathy) can differ; endpoints may not transfer directly.
Identity Verification Minor structural modifications alter cellular activation pathways; confirm CAS and lot-specific characterization.

2',5'-Dideoxyinosine Evidence vs. Analogs


Anti-HIV-1 Activity in Resting PBMCs

In a direct comparative study of dideoxynucleoside analogs, 2',5'-dideoxyinosine (ddI) demonstrated significantly greater anti-HIV-1 activity than azidothymidine (AZT) and dideoxythymidine (d4T) in resting peripheral blood mononuclear cells (R-PBMs). The comparative order of potency was ddC > ddI > AZT and d4T [1]. This highlights a key differentiator for ddI: its retained activity in non-dividing immune cells, which is critical for targeting viral reservoirs.

Resting PBMC activity
Head-to-head
ddI > AZT and d4T
Supports resting cell assay selection
Ranking among tested dideoxynucleosides
HIV Antiviral Nucleoside Analog

Mitochondrial Effects in Pancreatic Cells

A study comparing the effects of several nucleoside analogs on a human pancreatic cell line (Capan-1) revealed that 2',5'-dideoxyinosine (ddI) and its metabolite ddA caused a reduction in basal and/or FCCP-stimulated oxygen consumption, indicating mitochondrial impairment. However, ddC and d4T did not significantly affect oxygen consumption under the same conditions [1]. Importantly, ddC was cytotoxic after six days of growth, while ddI and ddA showed cytotoxicity only after seven days [1]. This differential toxicity profile is critical for understanding organ-specific side effects like pancreatitis.

Pancreatic mitochondrial function
Head-to-head
ddI reduced O₂ consumption; ddC/d4T did not
Supports mitochondrial toxicity endpoint context
Capan-1 cell model, 20–50 μM
Toxicology Mitochondrial Toxicity Pancreatitis

Selectivity Enhancement via Carbonate Derivatives

A study evaluating five carbonate derivatives of 2',5'-dideoxyinosine (DDI) found that one derivative, DDI-Penta, exhibited both higher inhibitory potency and lower cytotoxicity than the parent compound, resulting in a 100-fold enhancement in its selectivity index [1]. This demonstrates the potential for structural modification to significantly improve the therapeutic window of the ddI scaffold, a key consideration for medicinal chemistry and drug development.

Selectivity index
Class-level
100-fold improvement (derivative)
Supports scaffold selectivity review
DDI-Penta derivative in human PBMCs
Prodrug Antiviral Selectivity

Pharmacokinetic Profile in Macaques

In a pigtailed macaque model, 2',5'-dideoxyinosine (DDI) exhibited a subcutaneous bioavailability of 0.91 ± 0.13, with peak plasma concentration reached at 30 minutes [1]. This high and rapid absorption from a non-oral route is relevant for preclinical studies. While a direct head-to-head PK comparison with other dideoxynucleosides in this exact model is not provided, the data serves as a quantitative benchmark for DDI's PK profile, which is distinct from compounds with lower bioavailability or slower absorption.

Subcutaneous bioavailability
Method context
0.91 ± 0.13, Tmax 30 min
Supports NHP PK exposure-model interpretation
Macaque model, 20 mg/kg dose
Pharmacokinetics Bioavailability Preclinical

Additive Neurotoxicity with ddC

A case report highlighted that administration of 2',5'-dideoxyinosine (ddI) shortly after a clinical trial of dideoxycytidine (ddC) led to severe neuropathy, indicating that the peripheral neurotoxicity of these two agents is additive or synergistic [1]. This is a critical safety finding that distinguishes ddI from other NRTIs like AZT, which has a different toxicity profile. This data directly informs the safe design of combination studies, strongly advising against sequential or concurrent use of ddI and ddC.

Neuropathy interaction
Context-dependent
Additive neurotoxicity (ddI after ddC)
Reported neurotoxicity endpoint context
Human case report; qualitative observation
Neuropathy Toxicity Combination Therapy

In Vivo Genotoxicity Evaluation

In a comparative in vivo genotoxicity study using a mouse bone marrow micronucleus assay at human clinical doses, 2',5'-dideoxyinosine (ddI) did not induce a significant number of micronuclei, unlike the anthracycline doxorubicin which was dose-dependently genotoxic [1]. Furthermore, with the exception of one dose, ddI was not cytotoxic at the doses tested, similar to other dideoxynucleosides tested (AZT, ddC, ddA) [1]. This provides quantitative, comparative safety data relevant to long-term use and developmental toxicology studies.

In vivo genotoxicity
Head-to-head
ddI non-genotoxic vs. doxorubicin
Supports non-genotoxic profile in tested model
Mouse micronucleus assay at clinical doses
Genotoxicity Safety Preclinical

2',5'-Dideoxyinosine Applications


HIV Latency in Resting CD4+ T Cells

Select 2',5'-dideoxyinosine for in vitro and ex vivo studies targeting HIV replication in resting peripheral blood mononuclear cells (R-PBMs). Its demonstrated superior activity over AZT and d4T in this specific cellular context makes it a preferred tool for investigating viral latency and testing latency-reversing agents [1].

Mitochondrial Toxicity & Pancreatitis Models

Use 2',5'-dideoxyinosine as a specific pharmacological tool to induce mitochondrial dysfunction in pancreatic cell lines (e.g., Capan-1). Its unique ability to reduce oxygen consumption in these cells, compared to ddC and d4T, provides a relevant in vitro model for studying the mechanisms of NRTI-induced pancreatitis [1].

Medicinal Chemistry & Prodrug Development

Procure 2',5'-dideoxyinosine as a starting material for the synthesis of novel carbonate prodrugs. The demonstrated 100x improvement in selectivity index for a DDI derivative highlights the scaffold's potential for creating next-generation antiretrovirals with enhanced safety profiles [1].

In Vivo PK/PD in Primates

Utilize 2',5'-dideoxyinosine in pigtailed macaque models for HIV research, leveraging its well-characterized subcutaneous bioavailability (0.91 ± 0.13) and rapid absorption (Tmax = 30 min) for precise dosing in preclinical efficacy and toxicity studies [1].

Application
Selection Property
Validation Focus
HIV latency model studies (resting PBMCs)
Activity profile in non-dividing cells
Comparative EC₅₀ in resting PBMCs
Pancreatic cell toxicity studies
Mitochondrial function endpoint response
Oxygen consumption assay in Capan-1 cells
Prodrug design and scaffold optimization
Scaffold derivatization potential
Selectivity index improvement over parent
NHP pharmacokinetic research
Subcutaneous bioavailability profile
PK parameter verification in macaque model

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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